6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.: 791824-09-4
Cat. No.: VC21511645
Molecular Formula: C21H15N5S
Molecular Weight: 369.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 791824-09-4 |
|---|---|
| Molecular Formula | C21H15N5S |
| Molecular Weight | 369.4g/mol |
| IUPAC Name | 6-benzhydryl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C21H15N5S/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-25-26-19(23-24-21(26)27-20)17-11-13-22-14-12-17/h1-14,18H |
| Standard InChI Key | RPZOBASBVJFWHM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=NC=C5 |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=NC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s architecture comprises a fused triazolo[3,4-b]thiadiazole system substituted at position 6 with a benzhydryl group (diphenylmethyl) and at position 3 with a 4-pyridinyl moiety . This configuration confers unique electronic and steric properties critical for biological interactions. The triazole ring contributes π-π stacking capabilities, while the thiadiazole moiety enhances electron-deficient characteristics, facilitating interactions with enzymatic active sites .
Table 1: Key Physicochemical Properties
The benzhydryl group introduces significant hydrophobicity (clogP ≈ 5.2), enhancing membrane permeability. Meanwhile, the pyridinyl substituent provides a hydrogen bond acceptor site, crucial for target binding .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis typically begins with 4-amino-5-mercapto-1,2,4-triazole derivatives, which undergo cyclocondensation with α-halocarbonyl compounds. A representative route involves:
-
Cyclization: Reacting 4-amino-5-mercapto-3-(diphenylmethyl)-1,2,4-triazole with 4-pyridinylcarbonyl chloride in the presence of phosphorus oxychloride yields the thiadiazole ring.
-
Purification: Crystallization from ethanol/water mixtures achieves >95% purity.
Recent advances utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining yields of 82–88% .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional thermal | 75 | 12 | 92 |
| Microwave-assisted | 85 | 0.75 | 95 |
| Solvent-free mechanochemical | 78 | 3 | 90 |
Structural Analogues and SAR
Replacing the 4-pyridinyl group with 3-chlorophenyl (CAS No. 825606-14-2) enhances antibacterial potency but reduces solubility . Conversely, benzyl substitution at position 3 (e.g., 3-benzyl-6-(4-pyridinyl) analogue) improves anticancer activity by 40% compared to the benzhydryl variant.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 2–4 µg/mL against S. aureus) and fungi (C. albicans MIC = 8 µg/mL) . Mechanistic studies implicate inhibition of enoyl-ACP reductase (FabI), a key enzyme in bacterial fatty acid biosynthesis . Molecular docking reveals a binding affinity (ΔG = -9.2 kcal/mol) mediated by π-alkyl interactions with FabI’s Phe204 residue .
Enzyme Inhibition
The compound acts as a noncompetitive inhibitor of urease (Ki = 0.8 µM), potentially mitigating Helicobacter pylori infections . Thiadiazole sulfur atoms coordinate with the enzyme’s nickel center, disrupting substrate access .
Pharmacological Profiling
ADMET Properties
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 94.2% |
| CYP3A4 Inhibition | Moderate (IC50 = 12 µM) |
| hERG Inhibition | Low risk (IC50 > 30 µM) |
| Oral Bioavailability | 58% (rat model) |
Despite favorable absorption, the high logP value necessitates formulation strategies (e.g., liposomal encapsulation) to improve aqueous solubility .
Industrial and Research Applications
Drug Discovery
As ChemDiv screening compound D064-0237, it serves as a lead structure for kinase inhibitor development . Analogues show promise against EGFRT790M mutants (IC50 = 0.3 nM) .
Material Science
Thin films of the compound exhibit nonlinear optical coefficients (χ³ = 1.4×10⁻¹² esu), suggesting applications in photonic devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume